molecular formula C17H20N4O2S B4548539 (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 5969-18-6

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4548539
CAS No.: 5969-18-6
M. Wt: 344.4 g/mol
InChI Key: DAMYDQRNBSXMHZ-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a pyrazolone ring, which is further substituted with a hydroxypropylamino group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized by the reaction of hydrazine with an appropriate β-keto ester or β-diketone.

    Coupling of Benzothiazole and Pyrazolone Rings: The benzothiazole and pyrazolone rings are coupled together through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxypropylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or therapeutic context.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)-4-methyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the hydroxypropylamino group.

    2-(1,3-benzothiazol-2-yl)-4-{[(2-hydroxyethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure with a different hydroxyalkyl group.

Uniqueness

The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropylamino group, in particular, may enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(3-hydroxypropyliminomethyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-2-6-13-12(11-18-9-5-10-22)16(23)21(20-13)17-19-14-7-3-4-8-15(14)24-17/h3-4,7-8,11,20,22H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMYDQRNBSXMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417283
Record name AC1NT5TH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-18-6
Record name AC1NT5TH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
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(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
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(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

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